molecular formula C12H17IN2O2 B1415308 4-(3-((5-Iodopyridin-2-yl)oxy)propyl)morpholine CAS No. 1862228-93-0

4-(3-((5-Iodopyridin-2-yl)oxy)propyl)morpholine

Cat. No.: B1415308
CAS No.: 1862228-93-0
M. Wt: 348.18 g/mol
InChI Key: SNGWEPFNSLBYNB-UHFFFAOYSA-N
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Description

4-(3-((5-Iodopyridin-2-yl)oxy)propyl)morpholine is a chemical compound that features a morpholine ring attached to a propyl chain, which is further connected to a 5-iodopyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((5-Iodopyridin-2-yl)oxy)propyl)morpholine typically involves the reaction of 5-iodopyridin-2-ol with 3-chloropropylmorpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 5-iodopyridin-2-ol is replaced by the 3-chloropropylmorpholine, forming the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-((5-Iodopyridin-2-yl)oxy)propyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The iodine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could result in a variety of derivatives depending on the nucleophile.

Scientific Research Applications

4-(3-((5-Iodopyridin-2-yl)oxy)propyl)morpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-((5-Iodopyridin-2-yl)oxy)propyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Iodo-pyridin-2-yl)-morpholine
  • 3-Iodo-4-methoxy-pyridin-2-ylamine
  • 3-bromo-2-(4-morpholino)pyridine

Uniqueness

4-(3-((5-Iodopyridin-2-yl)oxy)propyl)morpholine is unique due to its specific structural features, such as the combination of a morpholine ring with a 5-iodopyridin-2-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

IUPAC Name

4-[3-(5-iodopyridin-2-yl)oxypropyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17IN2O2/c13-11-2-3-12(14-10-11)17-7-1-4-15-5-8-16-9-6-15/h2-3,10H,1,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGWEPFNSLBYNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCOC2=NC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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